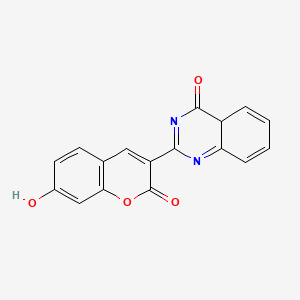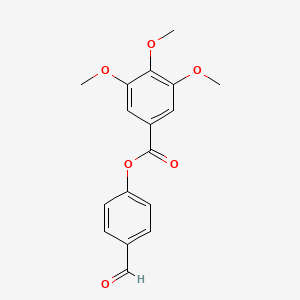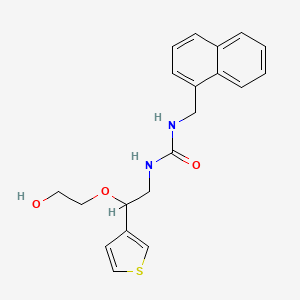![molecular formula C10H11ClF2N2O2 B2781021 2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide CAS No. 2411219-44-6](/img/structure/B2781021.png)
2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide is a chemical compound that features a chloro group, a difluoromethoxy group, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Difluoromethoxy Group: This step involves the difluoromethylation of the pyridine ring, which can be achieved using difluoromethylating agents such as difluoromethyl phenyl sulfone under radical conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could lead to the formation of a corresponding oxide.
科学研究应用
2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound may be used in the development of pesticides or herbicides due to its bioactive properties.
Material Science: It can be utilized in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in various interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide: This compound has a similar structure but with a phenyl ring instead of a pyridine ring.
2-Chloro-6-(difluoromethoxy)pyridine: This compound lacks the propanamide group but shares the pyridine and difluoromethoxy moieties.
Uniqueness
2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
属性
IUPAC Name |
2-chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2N2O2/c1-5-3-7(15-8(16)6(2)11)4-14-9(5)17-10(12)13/h3-4,6,10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLDQPXOOSSHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC(F)F)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2780938.png)

![[4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B2780940.png)
![5,6-dimethyl-1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B2780941.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2780942.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2780945.png)

![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B2780947.png)
![2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetic acid](/img/structure/B2780948.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2780951.png)



